molecular formula C15H16N2O2 B2916178 N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide CAS No. 1428088-98-5

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide

Cat. No. B2916178
CAS RN: 1428088-98-5
M. Wt: 256.305
InChI Key: JFNSPQCBNLVJCB-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide, also known as TAE684, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) and other tyrosine kinases. It was first synthesized in 2008 and has since been extensively studied for its potential in cancer treatment.

Mechanism of Action

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide works by binding to the ATP-binding site of ALK and other tyrosine kinases, preventing their activation and downstream signaling pathways. This leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide inhibits the growth of cancer cells in vitro and in vivo, and can induce tumor regression in animal models. It has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide is a useful tool for studying the role of ALK and other tyrosine kinases in cancer. However, its effectiveness can be limited by the development of resistance in cancer cells, and its specificity for ALK may be lower than other inhibitors.

Future Directions

There are several potential directions for future research on N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the optimization of N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide derivatives with improved potency and selectivity. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide and how to overcome them.

Synthesis Methods

The synthesis of N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide is a multi-step process that involves the coupling of a cyanobutyl group and a prop-2-yn-1-yloxy group to a benzamide core. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide has been shown to be effective in inhibiting the growth of a variety of cancer cell lines, including those that are resistant to other therapies. It has been studied in preclinical models of neuroblastoma, non-small cell lung cancer, and other types of cancer.

properties

IUPAC Name

N-(1-cyanobutyl)-4-prop-2-ynoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-5-13(11-16)17-15(18)12-6-8-14(9-7-12)19-10-4-2/h2,6-9,13H,3,5,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNSPQCBNLVJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-4-(prop-2-yn-1-yloxy)benzamide

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